![molecular formula C11H17N3O B2656940 2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine CAS No. 1248204-24-1](/img/structure/B2656940.png)

2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

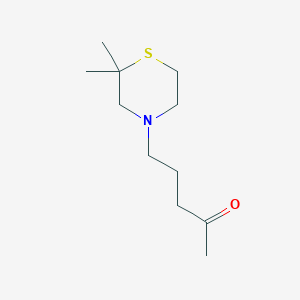

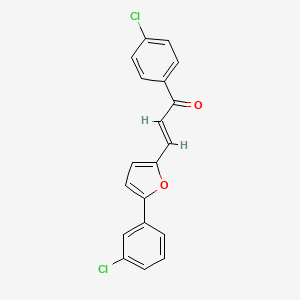

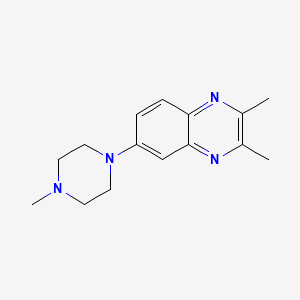

“2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine” is a compound that features a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to create compounds for treating human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves the use of organolithium reagents . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it’s preformed . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine” likely involves a pyrrolidine ring attached to a pyrimidine ring via a methoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

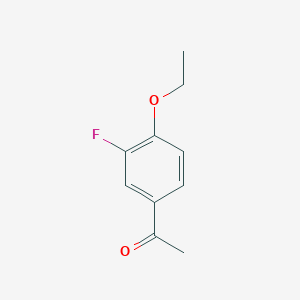

The chemical reactions involving “2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine” are likely to be influenced by the presence of the pyrrolidine and pyrimidine rings . The reactions could involve nucleophilic aromatic substitution, given the electron-deficient character of the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine” would be influenced by the presence of the pyrrolidine and pyrimidine rings . The pyrrolidine ring, due to its sp3 hybridization, contributes to the three-dimensional coverage of the molecule .Wissenschaftliche Forschungsanwendungen

Drug Discovery

The pyrrolidine ring, which is part of the “2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of New Pyrimidine Derivatives

“2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine” can be used as a starting material for the synthesis of new pyrimidine derivatives . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Catalyst in Organic Synthesis

This compound has been used in the synthesis of diiron (III) complexes, which are used for the selective hydroxylation of alkanes. This demonstrates its potential as a catalyst in organic reactions.

Anti-fibrosis Activity

Some pyrimidine derivatives, which could potentially include “2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine”, have shown better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dimethyl-6-(pyrrolidin-2-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-6-11(14-9(2)13-8)15-7-10-4-3-5-12-10/h6,10,12H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOJWHFBWUMHSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OCC2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2656857.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![N-butyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide](/img/structure/B2656866.png)

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656868.png)

![3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride](/img/structure/B2656869.png)

![N-(4-methylbenzyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2656873.png)